Cas no 105469-04-3 ((2S)-1-amino-3-phenylpropan-2-yldimethylamine)

(2S)-1-Amino-3-phenylpropan-2-yldimethylamine is a chiral amine compound featuring a phenylpropyl backbone with dimethylamine and primary amine functional groups. Its stereospecific (S)-configuration ensures precise enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The compound's dual amine functionality allows for versatile reactivity, including chelation or derivatization, while the phenyl group enhances lipophilicity for improved solubility in organic matrices. Its structural features make it a potential intermediate in the synthesis of bioactive molecules, particularly in CNS-targeting pharmacophores. The dimethylamine moiety may influence basicity and steric properties, offering tunable reactivity for tailored synthetic routes. Strict quality control ensures consistent purity and performance in research and industrial settings.
(2S)-1-amino-3-phenylpropan-2-yldimethylamine structure
105469-04-3 structure
Product name:(2S)-1-amino-3-phenylpropan-2-yldimethylamine
CAS No:105469-04-3
MF:C11H18N2
MW:178.274
MDL:MFCD20694850
CID:3576362
PubChem ID:7127559

(2S)-1-amino-3-phenylpropan-2-yldimethylamine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediamine, N2,N2-dimethyl-3-phenyl-, (S)-
    • 1,2-Propanediamine, N2,N2-dimethyl-3-phenyl-, (2S)-
    • (2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
    • (2S)-1-amino-3-phenylpropan-2-yldimethylamine
    • SCHEMBL4676268
    • 105469-04-3
    • (S)-N2,N2-Dimethyl-3-phenyl-propane-1,2-diamine
    • [(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
    • (S)-N2,N2-dimethyl-3-phenylpropane-1,2-diamine
    • UNKNAPRNXOMOJQ-NSHDSACASA-N
    • EN300-8135177
    • MDL: MFCD20694850
    • Inchi: InChI=1S/C11H18N2/c1-13(2)11(9-12)8-10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3/t11-/m0/s1
    • InChI Key: UNKNAPRNXOMOJQ-NSHDSACASA-N

Computed Properties

  • Exact Mass: 178.146998583Da
  • Monoisotopic Mass: 178.146998583Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų
  • XLogP3: 1.3

(2S)-1-amino-3-phenylpropan-2-yldimethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8135177-2.5g
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
105469-04-3 95.0%
2.5g
$1454.0 2025-02-21
Enamine
EN300-8135177-0.1g
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
105469-04-3 95.0%
0.1g
$257.0 2025-02-21
Enamine
EN300-8135177-10.0g
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
105469-04-3 95.0%
10.0g
$3191.0 2025-02-21
Enamine
EN300-8135177-10g
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
105469-04-3 95%
10g
$3191.0 2023-09-02
Aaron
AR0281JL-50mg
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
105469-04-3 95%
50mg
$265.00 2025-02-15
Aaron
AR0281JL-10g
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
105469-04-3 95%
10g
$4413.00 2023-12-16
1PlusChem
1P0281B9-5g
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
105469-04-3 95%
5g
$2722.00 2023-12-26
1PlusChem
1P0281B9-10g
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
105469-04-3 95%
10g
$4006.00 2023-12-26
Aaron
AR0281JL-250mg
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
105469-04-3 95%
250mg
$530.00 2025-02-15
1PlusChem
1P0281B9-1g
[(2S)-1-amino-3-phenylpropan-2-yl]dimethylamine
105469-04-3 95%
1g
$981.00 2023-12-26

Additional information on (2S)-1-amino-3-phenylpropan-2-yldimethylamine

Comprehensive Overview of (2S)-1-amino-3-phenylpropan-2-yldimethylamine (CAS No. 105469-04-3)

(2S)-1-amino-3-phenylpropan-2-yldimethylamine (CAS No. 105469-04-3) is a chiral amine derivative with significant applications in pharmaceutical and chemical research. This compound, characterized by its phenylpropan-2-yl backbone and dimethylamine functional group, has garnered attention for its potential in drug development and asymmetric synthesis. Its stereospecificity and structural versatility make it a valuable intermediate in the synthesis of bioactive molecules.

In recent years, the demand for chiral amines like (2S)-1-amino-3-phenylpropan-2-yldimethylamine has surged due to their role in designing enantioselective catalysts and pharmaceutical intermediates. Researchers are particularly interested in its optical purity and stability under reaction conditions, which are critical for high-yield synthetic routes. The compound’s CAS No. 105469-04-3 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and process optimization.

The synthesis of (2S)-1-amino-3-phenylpropan-2-yldimethylamine often involves asymmetric hydrogenation or enzymatic resolution, methods that align with the growing trend toward green chemistry. Industry professionals and academic researchers alike are exploring its use in peptide mimetics and small-molecule therapeutics, driven by the need for targeted drug delivery systems and precision medicine.

From an analytical perspective, CAS No. 105469-04-3 is characterized using advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound’s structural integrity and purity, which are paramount for regulatory compliance and reproducibility in research. The compound’s logP and solubility profile are also key parameters evaluated for formulation studies.

Emerging trends in AI-driven drug discovery have further highlighted the importance of (2S)-1-amino-3-phenylpropan-2-yldimethylamine. Computational models often leverage its molecular descriptors to predict ADMET properties or optimize lead compounds. This intersection of cheminformatics and experimental validation underscores the compound’s multidisciplinary appeal.

In summary, (2S)-1-amino-3-phenylpropan-2-yldimethylamine (CAS No. 105469-04-3) represents a critical building block in modern chemistry. Its applications span catalysis, drug design, and material science, making it a focal point for innovation. As research continues to evolve, this compound is poised to play a pivotal role in advancing sustainable synthesis and therapeutic development.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.